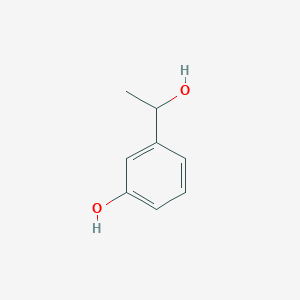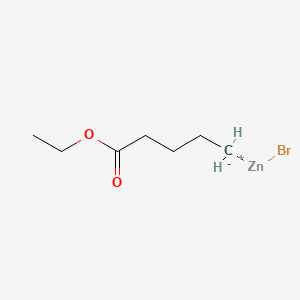
5-Ethoxy-5-oxopentylzinc bromide
Vue d'ensemble
Description
5-Ethoxy-5-oxopentylzinc bromide is an organozinc compound with the molecular formula C7H13BrO2Zn. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-Ethoxy-5-oxopentylzinc bromide can be synthesized through the reaction of 5-ethoxy-5-oxopentyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
C7H13BrO2+Zn→C7H13BrO2Zn
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors with precise control over temperature, pressure, and inert atmosphere. The process ensures high yield and purity of the compound, which is essential for its application in various chemical syntheses .
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethoxy-5-oxopentylzinc bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: It can add to carbonyl compounds to form alcohols.
Transmetalation: It can transfer its organic group to other metals, such as palladium or copper, facilitating cross-coupling reactions.
Substitution: It can participate in substitution reactions where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves aldehydes or ketones as reactants, with the reaction carried out in THF at low temperatures.
Transmetalation: Often involves palladium or copper catalysts, with the reaction carried out under an inert atmosphere.
Substitution: Commonly involves halides or other nucleophiles, with the reaction carried out in polar aprotic solvents.
Major Products Formed
Alcohols: Formed through nucleophilic addition to carbonyl compounds.
Coupled Products: Formed through cross-coupling reactions facilitated by transmetalation.
Substituted Compounds: Formed through substitution reactions.
Applications De Recherche Scientifique
5-Ethoxy-5-oxopentylzinc bromide has a wide range of applications in scientific research, including:
Organic Synthesis: Used in the formation of complex organic molecules through carbon-carbon bond formation.
Medicinal Chemistry: Utilized in the synthesis of pharmaceutical intermediates and active compounds.
Material Science: Employed in the preparation of advanced materials with specific properties.
Catalysis: Acts as a reagent in catalytic processes to enhance reaction efficiency and selectivity.
Mécanisme D'action
The mechanism of action of 5-ethoxy-5-oxopentylzinc bromide involves its ability to act as a nucleophile, transferring its organic group to electrophilic centers in various substrates. The zinc atom plays a crucial role in stabilizing the negative charge during the reaction, facilitating the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and substrate used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Methoxy-5-oxopentylzinc bromide
- 5-Propoxy-5-oxopentylzinc bromide
- 5-Butoxy-5-oxopentylzinc bromide
Uniqueness
5-Ethoxy-5-oxopentylzinc bromide is unique due to its specific ethoxy group, which imparts distinct reactivity and selectivity in chemical reactions. Compared to its analogs with different alkoxy groups, it offers a balance of reactivity and stability, making it a valuable reagent in organic synthesis .
Propriétés
IUPAC Name |
bromozinc(1+);ethyl pentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13O2.BrH.Zn/c1-3-5-6-7(8)9-4-2;;/h1,3-6H2,2H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSSUZYKRQXNFR-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC[CH2-].[Zn+]Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO2Zn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


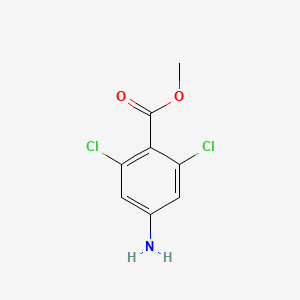
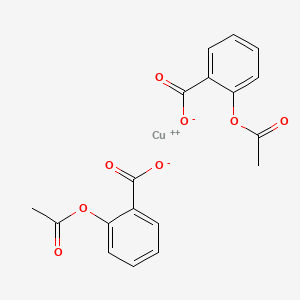

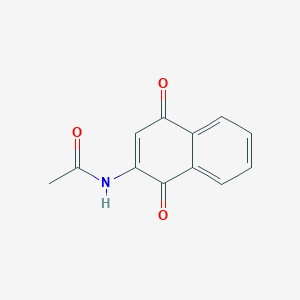
![2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B3028594.png)


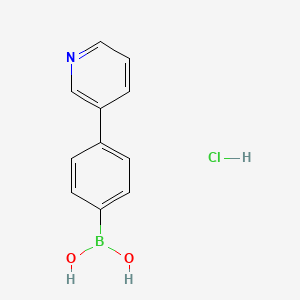
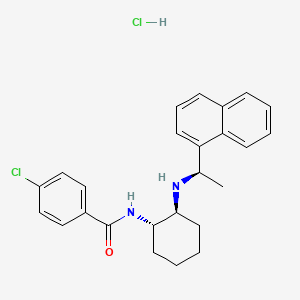
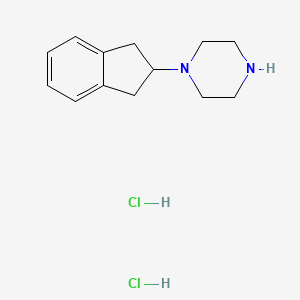

![sodium;(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-5-acetamido-6-(2-aminoethoxy)-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B3028606.png)
![Man|A(1-2)Man|A(1-3)[Man|A(1-6)Man|A(1-6)]Man|A(1-4)GlcNAc](/img/structure/B3028609.png)
